2-(3,5-Difluorophenyl)-1-methylindole
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Overview
Description
2-(3,5-Difluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a difluorophenyl group attached to the indole ring. Indoles are widely recognized for their biological activity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with 1-methylindole under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(3,5-Difluorophenyl)-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. It has been shown to bind to certain enzymes and receptors, affecting their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The compound’s interaction with molecular pathways can result in various biological outcomes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)propionic acid
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride
Uniqueness
2-(3,5-Difluorophenyl)-1-methylindole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H11F2N |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11F2N/c1-18-14-5-3-2-4-10(14)8-15(18)11-6-12(16)9-13(17)7-11/h2-9H,1H3 |
InChI Key |
ZQNIMCRTOUSUBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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